molecular formula C2H5O2P B13748246 Phosphanylacetic acid CAS No. 2617-38-1

Phosphanylacetic acid

Cat. No.: B13748246
CAS No.: 2617-38-1
M. Wt: 92.03 g/mol
InChI Key: YKJZFNRWSLHRAG-UHFFFAOYSA-N
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Description

Phosphanylacetic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a carbon atom, forming a phosphanyl group

Properties

IUPAC Name

2-phosphanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O2P/c3-2(4)1-5/h1,5H2,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJZFNRWSLHRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)P
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596074
Record name Phosphanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2617-38-1
Record name Phosphanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphanylacetic acid can be synthesized through several methods. One common approach involves the reaction of dichlorophosphine with acetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Another method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Coordination Chemistry with Metal Complexes

Phosphanylacetic acid acts as a ligand, coordinating to transition metals through its phosphanyl group. This coordination is stronger than σ²P interactions, as demonstrated in tungsten carbonyl complexes:

Metal ComplexCoordination SiteRelative StrengthSource
W(CO)₅Phosphanyl groupStronger binding
W(CO)₅σ²P siteWeaker binding

In reactions with silver hexafluoroantimonate (AgSbF₆), this compound derivatives (e.g., 21 , R¹=neopentyl) induce rapid ring-opening polymerization of tetrahydrofuran (THF) even at −30°C in the dark. This contrasts with AgSbF₆ alone, which requires UV irradiation for THF polymerization .

Reactivity with Carbon Dioxide

The phosphanyl group facilitates CO₂ fixation, yielding α-phosphino amino acids. For example:

Phosphanylacetic acid+CO2α-phosphino glycine derivatives\text{this compound} + \text{CO}_2 \rightarrow \alpha\text{-phosphino glycine derivatives}

This reaction provides a route to biologically relevant compounds, such as phosphanylglycine, which are precursors for peptidomimetics and asymmetric catalysis .

Polymerization Catalysis

This compound derivatives polymerize solvents like THF under mild conditions. Key parameters include:

  • Catalyst : AgSbF₆

  • Temperature : −30°C to room temperature

  • Reactivity : Polymerization proceeds without UV light, unlike conventional AgSbF₆ systems .

Phosphorylation Reactions

While direct phosphorylation of this compound is not explicitly documented, analogous carboxylate phosphorylation mechanisms suggest potential pathways. For instance, acetic acid reacts with P₄O₁₀ and pyridine to form acetyl phosphate (1% yield) . By extension, this compound may undergo similar reactions, though the phosphanyl group could alter kinetics or selectivity.

Biological Activity and Derivatives

Though not directly studied, structurally related phosphonoacetic acid (PnA) exhibits antiviral activity by inhibiting viral DNA polymerase . this compound derivatives, such as α-phosphino amino acids, show promise in enzyme inhibition (e.g., alanine racemase) .

Stability and Decomposition

This compound derivatives are sensitive to hydrolysis and oxidation. For example, dibenzyl phosphonates require hydrogenolysis (Pd/C, H₂) for deprotection to phosphonic acids , suggesting analogous handling precautions for this compound.

Scientific Research Applications

Phosphanylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

Phosphanylacetic acid exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits DNA polymerase in viruses, making it a potential antiviral agent. The compound interacts with the active site of the enzyme, preventing the replication of viral DNA. This mechanism is highly selective, targeting only the viral polymerase without affecting the host cell’s enzymes .

Q & A

Q. What statistical frameworks are recommended for analyzing clustered data in this compound studies?

  • Methodological Answer: Employ mixed-effects models to account for nested observations (e.g., repeated measurements per sample). Use R or Python packages (lme4, statsmodels) to handle random effects. Report confidence intervals and effect sizes to enhance interpretability .

Q. How should researchers document methodologies to ensure reproducibility in this compound research?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets, code, and instrument calibration logs in repositories like Zenodo. Use structured electronic lab notebooks (ELNs) for real-time data tracking .

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